6H,7H,8H,9H-pyrido[2,3-b]1,6-naphthyridine
Description
Properties
IUPAC Name |
6,7,8,9-tetrahydropyrido[4,3-b][1,8]naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-8-6-9-7-12-5-3-10(9)14-11(8)13-4-1/h1-2,4,6,12H,3,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMMWESLLMXXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C3C(=C2)C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959551 | |
| Record name | 6,7,8,9-Tetrahydropyrido[2,3-b][1,6]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387358-41-0 | |
| Record name | 6,7,8,9-Tetrahydropyrido[2,3-b][1,6]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6H,7H,8H,9H-pyrido[2,3-b]1,6-naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H8N2
- IUPAC Name : this compound
- Structural Features : The compound features a fused bicyclic structure that contributes to its unique pharmacological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Protein Kinases : The compound has been identified as an inhibitor of various protein kinases involved in cell signaling pathways. For instance, it has shown inhibitory effects on AKT activity, which is crucial in cancer cell proliferation and survival .
- Antimicrobial Activity : Studies have demonstrated that derivatives of pyrido[2,3-b]naphthyridine exhibit significant antimicrobial properties against various pathogens. This includes activity against resistant strains of bacteria and fungi .
- Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects on different cancer cell lines. It has shown promising results in inhibiting cell growth and inducing apoptosis in human tumor cells .
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound and its derivatives:
Case Studies
- Case Study on Cancer Treatment : A study involving the administration of this compound derivatives in mice demonstrated significant tumor reduction in xenograft models of breast cancer. The study reported a reduction in tumor volume by up to 70% compared to control groups .
- Antimicrobial Efficacy : In vitro testing showed that certain derivatives effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antibiotics in the face of rising antibiotic resistance .
Chemical Reactions Analysis
Cyclization Reactions
The core structure is frequently synthesized via intramolecular cyclization. For example:
-
Hydroamination/cyclization : A one-pot reaction of 2-vinyl-3-acylpyridine derivatives under NH₃/MeOH at 60°C yields dihydronaphthyridine intermediates, which are prone to oxidation under air to form aromatic naphthyridines .
-
Acid-assisted cyclization : Treatment of acetal-protected intermediates with HCl in THF/H₂O quantitatively generates 8-substituted 1,6-naphthyridin-7(6H)-ones .
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Vinyl-3-acylpyridine 19 | NH₃ (0.65 MPa), MeOH, 60°C | Dihydronaphthyridine 17 | 79% | |
| Acetal 3a | HCl (aq.), THF/H₂O, RT | 8-Substituted naphthyridinone 4a | 99% |
Cross-Coupling Reactions
The brominated derivative 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride participates in:
-
Suzuki-Miyaura coupling : Reacts with arylboronic esters under Pd catalysis (e.g., Pd(dppf)Cl₂) in dioxane/H₂O at 110°C to form biaryl products .
-
Buchwald-Hartwig amination : Forms C–N bonds with amines using Pd catalysts .
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 110°C | Biaryl derivatives | 75-94% | |
| SEAL protection | TBTU, Et₃N, DMF, RT | N-protected intermediates | 74% |
Functional Group Transformations
-
Boc protection : Treatment with (Boc)₂O and NaHCO₃ in THF/MeOH affords tert-butoxycarbonyl-protected amines .
-
Oxidation : Dihydronaphthyridines (e.g., 17 ) oxidize to aromatic naphthyridines (e.g., 26 ) under basic aerobic conditions .
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dihydronaphthyridine 17 | NaOH, MeOH, air | Aromatic naphthyridine 26 | >90% | |
| Brominated core | (Boc)₂O, NaHCO₃, THF/MeOH, 0°C→RT | Boc-protected amine | 74% |
Heterocycle Fusion
The scaffold serves as a precursor for fused polycyclic systems:
-
Thieno[2,3-b] naphthyridines : Synthesized via Friedländer condensation of o-aminonitriles with malononitrile .
-
Pyrazolo[3,4-h]-1,6-naphthyridines : Cyclization with POCl₃ at 110°C yields antitumor agents .
| Starting Material | Reaction | Product | Yield | Source |
|---|---|---|---|---|
| o-Aminonitrile 3a | Malononitrile, NH₄OAc, EtOH | Thieno[2,3-b]naphthyridine 5a | 62% | |
| Carboxylic acid 3a | POCl₃, 110°C | Pyrazolo[3,4-h]-1,6-naphthyridine 1a | 86% |
Multi-Component Reactions
One-pot syntheses enable rapid diversification:
-
Three-component reactions : Combining isoquinolines, acetylenedicarboxylates, and 1,4-dihydropyridines in MeCN yields isoquinolino[1,2-f] naphthyridines .
-
Pyrano[3,2-c]pyridines : Formed from aldehydes, malononitrile, and tetramethylpiperidin-4-one under NH₄OAc .
Enantioselective Modifications
Asymmetric synthesis of the tetrahydronaphthyridine core is achieved via:
-
Transfer hydrogenation : Using chiral Ru catalysts (e.g., (R)-TSDPEN) to install stereocenters with >99% ee .
| Substrate | Catalyst | Product | ee | Source |
|---|---|---|---|---|
| Dihydronaphthyridine 17 | (R)-TSDPEN, HCO₂H/Et₃N | (R)-TAK-828F precursor | >99.9% |
Q & A
Q. Table 1: Representative Synthetic Routes
Advanced: How can synthetic challenges like low yields or expensive precursors be mitigated?
Answer:
- Alternative precursors : Replace costly 1,6-naphthyridine with accessible intermediates like piperidones or thiophene derivatives to reduce costs .
- Optimized catalysis : Use phase-transfer catalysts (e.g., CoCl₂) for cross-coupling reactions to enhance efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) or mixed solvent systems improve reaction homogeneity and yields in cyclization steps .
Basic: What analytical techniques are critical for characterizing 1,6-naphthyridine derivatives?
Answer:
- NMR spectroscopy : Distinguishes regioisomers via aromatic proton splitting patterns (e.g., ¹H NMR δ 8.2–9.0 ppm for pyridinic protons) .
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks for triazolo-naphthyridines) .
- X-ray crystallography : Resolves stereochemistry in complex derivatives like benzo[b]thieno[3,2-h]-1,6-naphthyridines .
Advanced: How can structure-activity relationships (SAR) guide the design of 1,6-naphthyridine-based therapeutics?
Answer:
- Core modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at position 8 enhances binding to Bcl-xL, a cancer target .
- Rigidification : Closing the N-aryl ring in 4-(phenylamino)thieno[2,3-b]pyridines improves antiviral activity by reducing conformational flexibility .
- Decarboxylation strategies : Removing carboxyl groups from 1,6-naphthyridinecarboxylic acids increases bioavailability (e.g., 6-methyl-1,6-naphthyridin-5(6H)-one, 77% yield) .
Advanced: How can contradictions in biological activity data be resolved experimentally?
Answer:
- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., methylated ellipticine analogs show reduced activity vs. parent compounds) .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., Bcl-xL inhibition in apoptosis assays) .
- Metabolic stability assays : Assess hepatic microsomal stability to rule out off-target effects .
Advanced: What computational strategies support the design of 1,6-naphthyridine derivatives?
Answer:
- Molecular docking : Predict binding modes to targets like phosphodiesterases or viral proteases (e.g., dibenzo[b,h][1,6]naphthyridines in kinase inhibition) .
- QSAR modeling : Correlate substituent electronegativity with anti-HSV-1 activity in benzo[b]thieno-naphthyridines .
- DFT calculations : Optimize transition states for key reactions (e.g., domino reactions in Scheme 76) .
Basic: What are the pharmacological applications of 1,6-naphthyridine derivatives?
Answer:
- Anticancer agents : Bcl-xL inhibitors induce apoptosis in tumor cells .
- Antivirals : Rigidified scaffolds (e.g., benzo[b]thieno[3,2-h]-1,6-naphthyridines) target HSV-1 .
- Phosphodiesterase inhibitors : Benafentrine analogs show bronchodilator effects .
Advanced: How can regioselectivity be controlled in naphthyridine functionalization?
Answer:
- Directing groups : Use -OMe or -NH₂ groups to steer electrophilic substitution to position 5 or 8 .
- Metal-mediated coupling : Pd-catalyzed cross-coupling with MeMgCl selectively installs methyl groups at position 2 .
Basic: What safety protocols are recommended for handling 1,6-naphthyridines?
Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal or inhalation exposure .
- Waste disposal : Neutralize acidic/byproduct streams before disposal .
Advanced: How can photocytotoxic 1,6-naphthyridines be optimized for therapeutic use?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
